molecular formula C11H15N5O B2468223 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one CAS No. 2034355-32-1

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one

Cat. No. B2468223
CAS RN: 2034355-32-1
M. Wt: 233.275
InChI Key: OFDXEKFVHCICHP-UHFFFAOYSA-N
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Description

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one, also known as MPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPA is a pyrazinone derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and bacterial cell division.
Biochemical and Physiological Effects:
1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial cell division, and the modulation of certain enzymes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one in lab experiments is its ability to inhibit cancer cell growth and bacterial cell division, making it a potential candidate for the development of new anticancer and antibacterial drugs. However, one limitation is that the mechanism of action of 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one is not fully understood, which may hinder its potential applications in these fields.

Future Directions

There are several future directions for the study of 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one, including further investigation into its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in other scientific research fields, such as neuroscience and immunology. Additionally, the development of more efficient synthesis methods for 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one may also be a future direction for research.

Synthesis Methods

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one can be synthesized through several methods, including the reaction of 4,6-dichloro-3-nitropyrazine-2-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 4,6-dichloro-3-nitropyrazine-2-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde, followed by reduction with hydrogen gas and palladium on carbon catalyst.

Scientific Research Applications

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one has been extensively studied for its potential applications in various scientific research fields. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. 1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one has also been studied for its potential use as an antibacterial agent and has shown activity against various bacterial strains.

properties

IUPAC Name

1-methyl-3-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-14-7-6-12-10(11(14)17)15(2)8-9-4-5-13-16(9)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXEKFVHCICHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N(C)CC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)pyrazin-2(1H)-one

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